molecular formula C15H15NO2 B4569799 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B4569799
M. Wt: 241.28 g/mol
InChI Key: UTFJBEHZXBEQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.110278721 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrroloquinoline derivatives, including 4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, have been synthesized using pyrrolidine-2,4-dione (tetramic acid) as a base. Some of these derivatives exhibit anticonvulsant activity, suggesting potential in neurological research and treatment (Sorokina et al., 2007).

Synthesis Techniques and Photophysical Properties

  • A synthetic strategy for pyrroloquinoline derivatives involves oxidative annulation followed by dehydrogenation and N-demethylation. This method yields a range of fused tetrahydroisoquinolines and pyrroloquinolines with good fluorescence quantum yields, demonstrating their potential for use in photophysical and photochemical studies (Sharma et al., 2018).

Anticoagulant Properties

  • Certain pyrroloquinoline derivatives have been synthesized and evaluated for their inhibitory activity against blood coagulation factors Xa and XIa, indicating their potential as anticoagulants in medical research and therapy (Novichikhina et al., 2020).

Antibacterial Activities

  • Pyrroloquinoline-1,3-diones synthesized through a microwave-assisted cascade reaction displayed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights their potential as lead compounds in the development of new antibacterial agents (Xia et al., 2014).

Catalysis and Synthetic Chemistry

  • Pyrroloquinoline-1,2-diones have been utilized in various synthetic chemistry applications, including the formation of spiro oxindoles and other heterocyclic compounds. These reactions showcase the versatility of pyrroloquinoline derivatives in catalytic and synthetic organic chemistry (Baradarani et al., 2017).

Coenzyme Studies

  • Pyrroloquinoline quinone, a related compound, has been studied for its role as a coenzyme in quinoproteins. These studies are crucial for understanding biochemical pathways and enzyme mechanisms, especially in bacterial dehydrogenases (Dekker et al., 1982).

Properties

IUPAC Name

5,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-8-5-6-10-9(2)7-15(3,4)16-12(10)11(8)13(17)14(16)18/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFJBEHZXBEQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=C(C=C1)C(=CC(N3C(=O)C2=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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